2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound with the molecular formula C11H15D3N2O and a molecular weight of 197.29. This compound is primarily used in proteomics research and is known for its stability and solubility in various organic solvents such as chloroform, ethyl acetate, dichloromethane, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the core spiro structure. The reaction typically involves the use of butylamine and a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is widely used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in various analytical techniques such as mass spectrometry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of advanced materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the spirocyclic structure, which provides a unique binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may alter its solubility and reactivity.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: The non-deuterated version of the compound, which lacks the deuterium atoms present in 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise analytical measurements in research applications .
Properties
IUPAC Name |
2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC2(CCCC2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.